

Teneligliptin Hydrobromide: Mechanisms of Action in Non-Diabetic Models

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A Technical Guide for Researchers and Drug Development Professionals

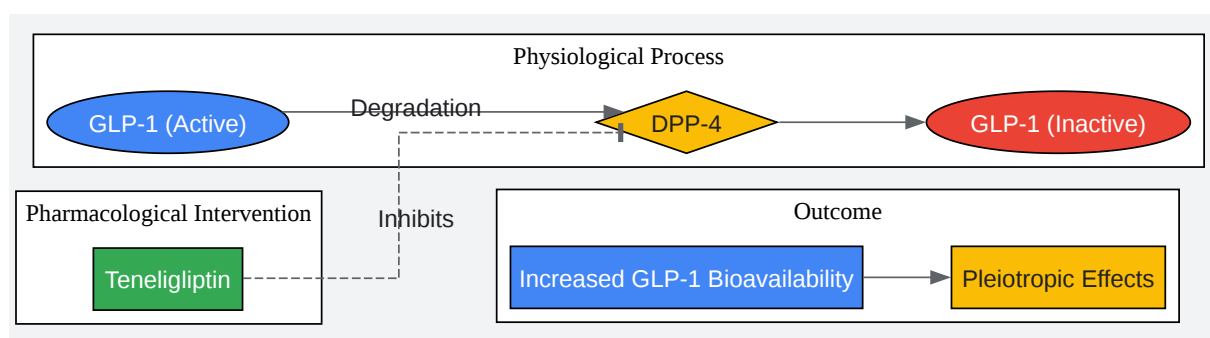
Introduction

Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor primarily utilized for the management of type 2 diabetes mellitus (T2DM).[1][2] Its core function involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[2] However, a growing body of preclinical and clinical evidence reveals that teneligliptin possesses significant pleiotropic effects that extend beyond glycemic control. These effects, observed in various non-diabetic and glucose-independent models, are primarily centered around anti-inflammatory, anti-oxidative, and vasculoprotective mechanisms, suggesting its potential therapeutic application in a broader range of pathologies.

This technical guide provides an in-depth exploration of the mechanisms of action of **teneligliptin hydrobromide** in non-diabetic contexts, focusing on its impact on the cardiovascular, renal, and neurological systems. It synthesizes data from key experimental studies, details relevant methodologies, and visualizes complex signaling pathways to support further research and development.

Core Mechanism: DPP-4 Inhibition and GLP-1 Enhancement

The foundational mechanism of teneligliptin, even in non-diabetic models, is the potent and sustained inhibition of the DPP-4 enzyme.[2][3] DPP-4 is a ubiquitous serine protease expressed on the surface of various cells, including endothelial and immune cells, and also circulates in a soluble form.[4] By inhibiting DPP-4, teneligliptin increases the bioavailability of active GLP-1.[5] While known for its role in insulin secretion, GLP-1 also exerts a wide range of protective effects on the vasculature, heart, and kidneys, independent of its glucose-lowering action.[6][7]



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Caption: Core mechanism of Teneligliptin via DPP-4 inhibition.

Pleiotropic Effects in Non-Diabetic Models

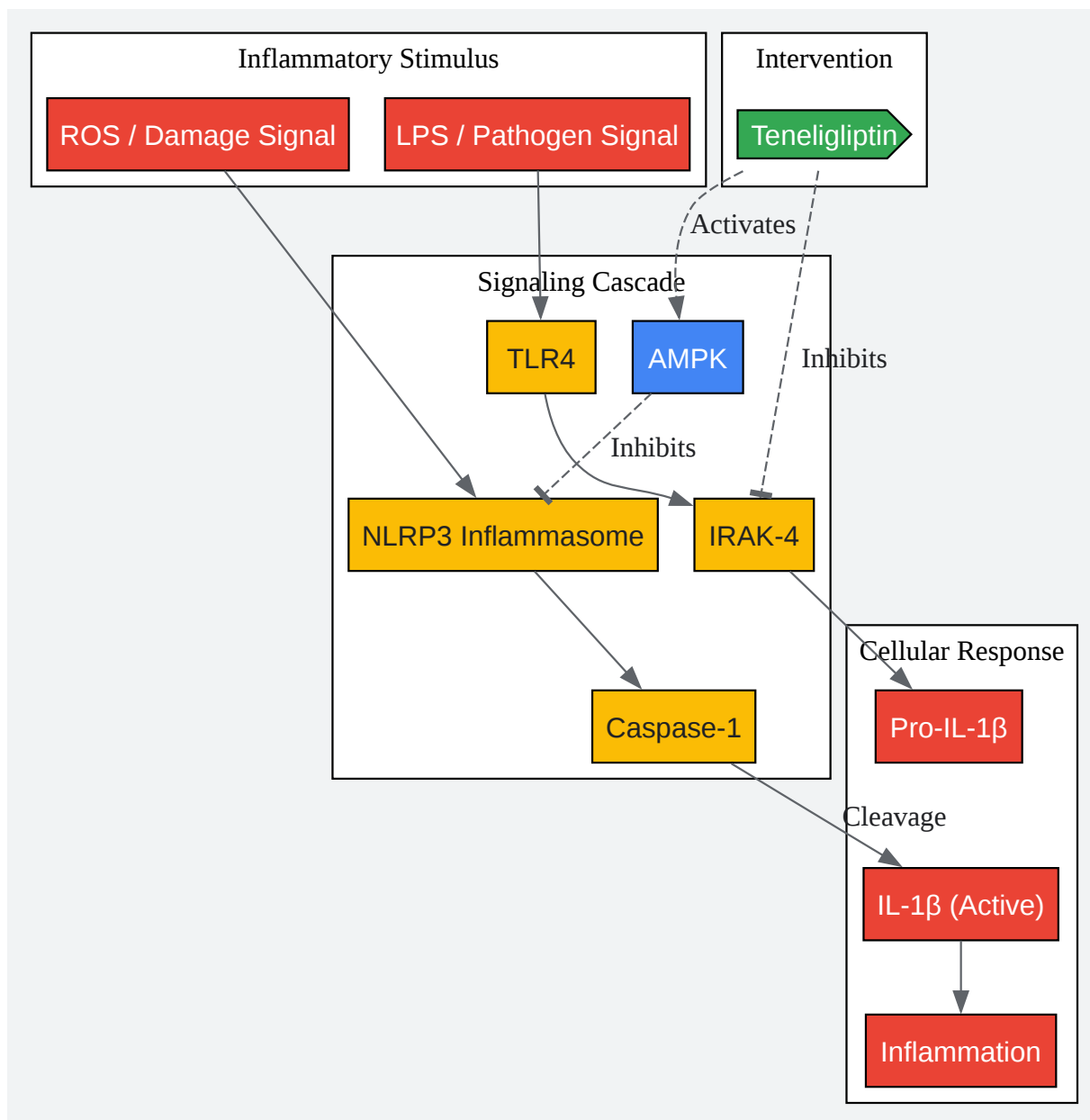
Teneligliptin's benefits in non-diabetic models are largely attributed to its ability to mitigate inflammation, oxidative stress, and endothelial dysfunction.

Cardiovascular Protection

Anti-inflammatory Mechanisms: Teneligliptin demonstrates robust anti-inflammatory properties by targeting key inflammatory signaling pathways. A central mechanism is the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome.[8][9] In models of diabetic cardiomyopathy, teneligliptin was shown to suppress NLRP3 activation and the subsequent release of the pro-inflammatory cytokine Interleukin-1 β (IL-1 β), effects that contribute to reducing myocardial injury and hypertrophy.[8][10] This action is partly mediated through the

activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy and inflammation.[8]

Furthermore, teneligliptin modulates macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype.[4] It also directly suppresses lipopolysaccharide (LPS)-induced inflammation in macrophages by interfering with the Caveolin-1/CD26 axis, which downregulates the Toll-like receptor 4 (TLR4) signaling pathway.[11]



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Caption: Teneligliptin's anti-inflammatory signaling pathways.

Endothelial Function and Oxidative Stress: Teneligliptin improves vascular endothelial function, an effect observed independently of glucose control.[12][13] In human umbilical vein

endothelial cells (HUVECs) exposed to high glucose, teneligliptin reduced reactive oxygen species (ROS) production and levels of the oxidative stress marker 8-hydroxy-2'-deoxyguanosine (8-OH-dG).[14] This anti-oxidative effect enhances the beneficial actions of GLP-1 on endothelial cells, counteracting the "endothelial resistance" induced by hyperglycemic conditions.[14] Clinical studies have corroborated these findings, showing that teneligliptin therapy improves the reactive hyperemia index (RHI), a measure of endothelial function, and decreases circulating markers of oxidative stress in patients with T2DM and chronic kidney disease (CKD).[12][13]

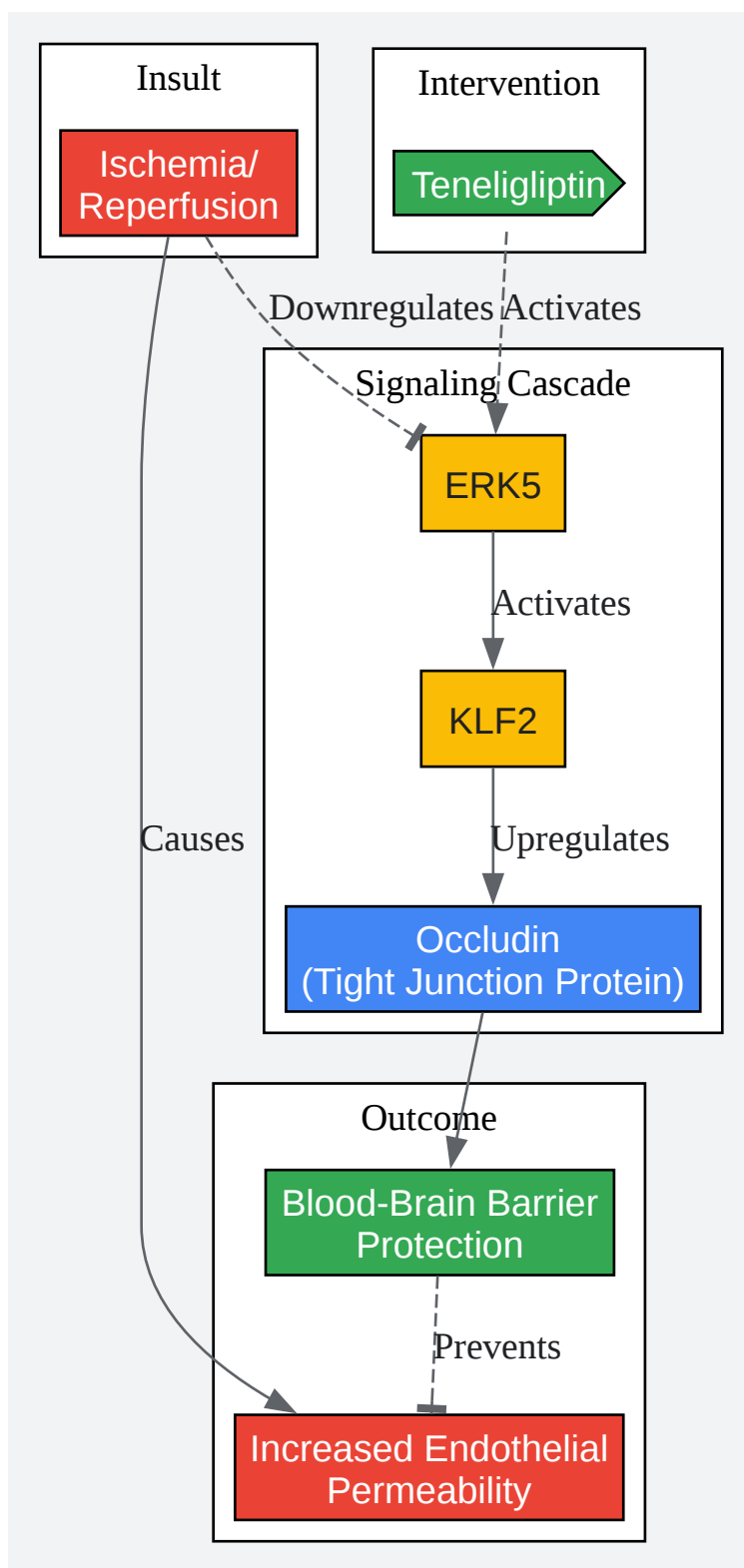
Renoprotection

Teneligliptin exhibits renoprotective effects that are not solely dependent on its glucose-lowering ability. In animal models of non-diabetic kidney disease, DPP-4 inhibitors have been shown to favorably impact kidney morphology and function through hemodynamic stabilization and inflammatory modulation.[6] Teneligliptin, specifically, attenuated cisplatin-induced acute kidney injury by promoting the proliferation of surviving tubular epithelial cells via the SDF-1 α /CXCR4 chemokine axis.[6] Clinical studies have shown that switching to teneligliptin from other DPP-4 inhibitors can reduce plasma DPP-4 activity, which correlates with a reduction in the urinary albumin-to-creatinine ratio (UACR) in patients with diabetic kidney disease, independent of changes in glycemic control.[15][16]

Neuroprotection

Teneligliptin's protective actions extend to the central nervous system. In a mouse model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, pre-treatment with teneligliptin significantly reduced brain infarct volume and ameliorated neurological damage.[17] The key mechanism identified was the preservation of blood-brain barrier integrity. Teneligliptin prevented the ischemia/reperfusion-induced increase in endothelial permeability by upregulating the expression of the tight junction protein occludin.[17] This effect was mediated through the ERK5/KLF2 signaling pathway in brain microvascular endothelial cells.[17]

Additionally, in mouse models of diabetes-related cognitive impairment, teneligliptin administration mitigated behavioral dysfunction by inhibiting neuroinflammation, oxidative stress, and endoplasmic reticulum (ER) stress in the hippocampus, again pointing to mechanisms beyond simple glucose reduction.[18]



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Caption: Neuroprotective signaling pathway of Teneligliptin.

Metabolic Effects in Non-Diabetic Obesity

A recent study explored the effects of teneligliptin in non-diabetic obese individuals. The results demonstrated that treatment with teneligliptin led to significant improvements in several non-glycemic parameters, including a reduction in body weight, triglycerides, and insulin resistance (as measured by HOMA-IR), alongside an increase in GLP-1 levels.^{[5][19]} These findings suggest a potential role for teneligliptin in managing metabolic syndrome components, even in the absence of diabetes.^{[5][20]}

Quantitative Data Summary

The following tables summarize key quantitative findings from cited experimental and clinical studies.

Table 1: Effects on Cardiovascular and Inflammatory Markers

Parameter	Model	Treatment	Result	Reference
Reactive Oxygen Species (ROS)	HUVECs (High Glucose)	Teneligliptin 3.0 µmol/L	Significant reduction vs. high glucose control	[14]
8-OH-dG Levels	HUVECs (High Glucose)	Teneligliptin + GLP-1	Significant reduction vs. high glucose control	[14]
Reactive Hyperemia Index (RHI)	T2DM patients with CKD	Switch to Teneligliptin (24 wks)	Significant improvement from 1.49 to 1.55 (P < 0.01)	[12]
d-ROMs (Oxidative Stress)	T2DM patients with CKD	Switch to Teneligliptin (24 wks)	Significant decrease from 399.8 to 355.5 U.CARR (P < 0.01)	[12]
IL-1β, IL-6, TNF-α mRNA	Human U937 Macrophages (LPS-stimulated)	Teneligliptin (5-10 nmol/L)	Dose-dependent suppression of LPS-induced increase	[11]

| Brain Infarct Volume | MCAO Mice | Teneligliptin (30 mg/kg/day, 2 wks) | ~50% reduction in infarct volume vs. MCAO control |[17] |

Table 2: Effects on Metabolic Parameters in Non-Diabetic Obese Individuals

Parameter	Model	Treatment	Duration	Result (Mean Difference vs. Placebo)	Reference
Body Weight	Non-diabetic obese subjects	Teneligliptin 20mg BID	48 weeks	-3.09 kg (P = 0.043)	[5]
HOMA-IR	Non-diabetic obese subjects	Teneligliptin 20mg BID	48 weeks	-0.9 (P < 0.001)	[5]
Triglycerides	Non-diabetic obese subjects	Teneligliptin 20mg BID	48 weeks	-29.37 mg/dL (P < 0.001)	[5]

| Active GLP-1 | Non-diabetic obese subjects | Teneligliptin 20mg BID | 48 weeks | +76.42 pg/mL |[\[5\]](#) |

Experimental Protocols

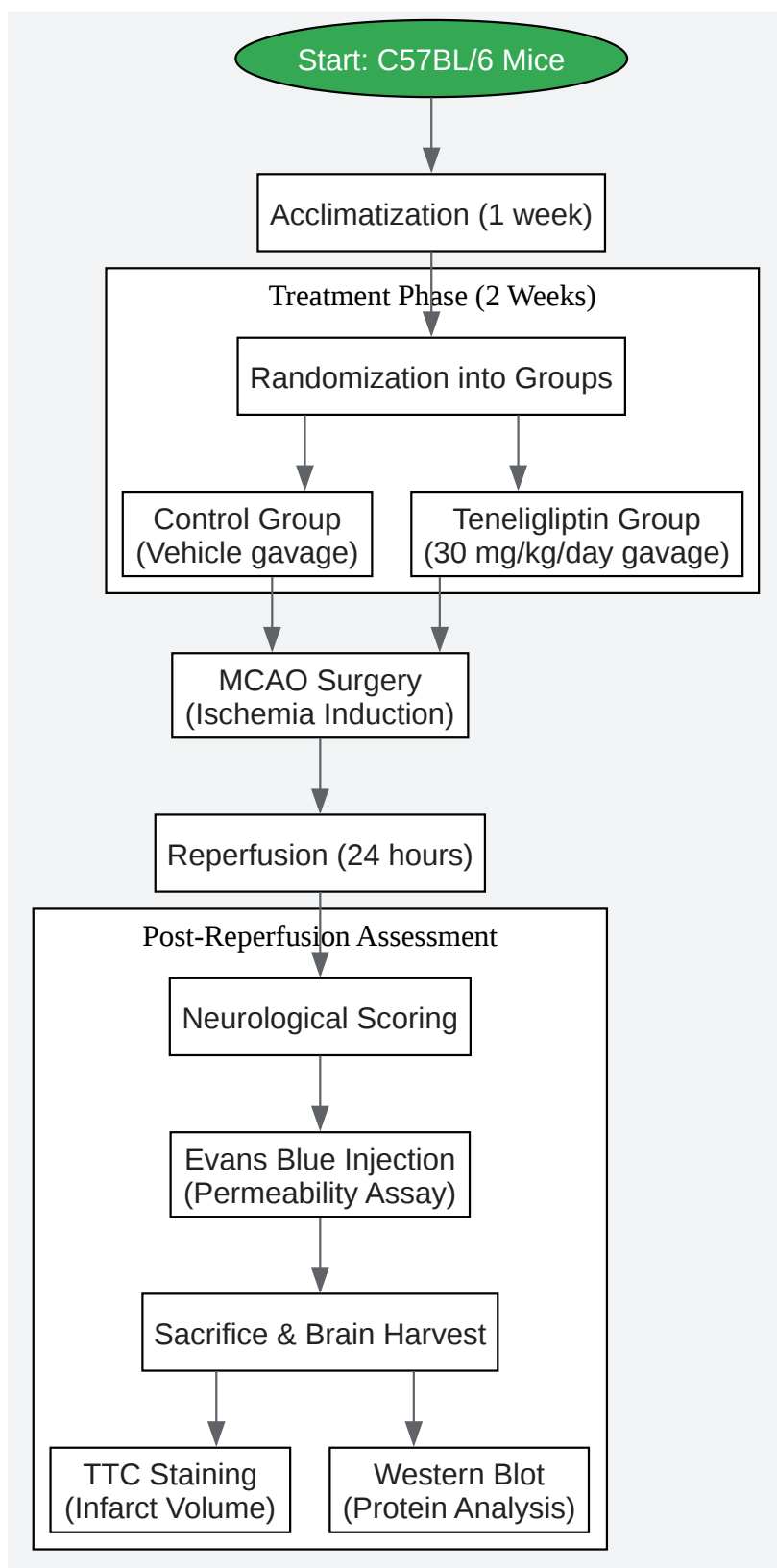
In Vitro Endothelial Cell Inflammation Model

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[\[14\]](#)
- Culture Conditions: Cells were exposed to either normal glucose (5 mmol/L) or high glucose (HG, 25 mmol/L) for 21 days to induce a state of chronic hyperglycemic damage and metabolic memory.[\[14\]](#)
- Treatment: During the culture period, cells were treated with Teneligliptin (3.0 μmol/L), either alone or in combination with an acute dose of GLP-1 (50 nmol/L).[\[14\]](#)
- Key Assays:
 - DPP-4 Activity: Measured in cell lysates and culture medium using a fluorometric assay.
[\[14\]](#)

- ROS Production: Assessed using a fluorescent probe like DCFDA.[14]
- Gene Expression: Analyzed via qRT-PCR for markers of oxidative stress (NRF2, HMOX1), apoptosis (Bax, Bcl-2), and ER stress (ATF4, CHOP).[14]

In Vivo Ischemic Stroke Model

- Animal Model: Male C57BL/6 mice.[17]
- Intervention: Middle Cerebral Artery Occlusion (MCAO) was induced to simulate ischemic stroke.[17]
- Treatment: Mice were administered teneligliptin (30 mg/kg/day) via oral gavage for two weeks prior to the MCAO procedure.[17]
- Key Assays:
 - Infarct Volume: Measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.[17]
 - Neurological Deficit Score: Assessed on a standardized scale to quantify motor and sensory deficits.[17]
 - Brain Permeability: Evaluated by measuring the extravasation of Evans blue dye into the brain parenchyma.[17]
 - Protein Expression: Western blotting of brain tissue to quantify levels of occludin, p-ERK5, and KLF2.[17]



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Caption: Experimental workflow for the in vivo MCAO stroke model.

Conclusion

The mechanism of action of **teneligliptin hydrobromide** in non-diabetic models is multifaceted, extending well beyond its primary role in glucose metabolism. Its ability to potently inhibit DPP-4 elevates active GLP-1 levels, triggering a cascade of pleiotropic effects. Key among these are the suppression of critical inflammatory pathways like the NLRP3 inflammasome, mitigation of oxidative stress, and enhancement of endothelial function. These mechanisms confer significant cardiovascular, renal, and neuroprotective benefits in experimental models, independent of glycemic changes. The findings from studies in non-diabetic obese subjects further suggest a potential role in managing broader metabolic dysregulation. This evidence collectively positions teneligliptin as a compound of interest for therapeutic applications beyond T2DM, warranting further investigation in conditions where inflammation, endothelial dysfunction, and oxidative stress are key pathological drivers.

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